disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate
Description
Disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate is a steroidal derivative featuring a phosphate group linked via a 2-oxoethyl moiety and stabilized as a disodium salt. The core structure is a cyclopenta[a]phenanthrene framework, characteristic of steroids, with hydroxyl, methyl, and ketone substituents at positions 11, 17, 10, 13, and 3, respectively. The disodium phosphate group enhances solubility and bioavailability, making it relevant for pharmaceutical applications such as anti-inflammatory or hormonal therapies .
Properties
Molecular Formula |
C21H27Na2O8P |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H29O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14?,15?,16?,18?,19-,20-,21-;;/m0../s1 |
InChI Key |
VJZLQIPZNBPASX-VCKUZQKMSA-L |
Isomeric SMILES |
C[C@]12CC(C3C(C1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+] |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of prednisolone disodium phosphate involves two main stages:
- Phosphorylation of Prednisolone to form prednisolone 21-phosphate monoester.
- Neutralization with Sodium Base to generate the disodium salt form.
These steps require precise control of reaction conditions to maintain stereochemistry and avoid degradation.
Phosphorylation of Prednisolone
- Starting Material: Prednisolone (free steroid with hydroxyl groups at C11 and C17, and a primary alcohol at C21).
- Reagents: Typically, phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives (e.g., diethyl chlorophosphate) are used.
- Solvent: Anhydrous pyridine or dimethylformamide (DMF) is common to act as both solvent and base.
- Reaction Conditions:
- Temperature: 0 to 25 °C to minimize side reactions and maintain stereochemical integrity.
- Time: Several hours to ensure complete conversion.
Mechanism: The primary hydroxyl group at C21 reacts with the phosphorylating agent to form the phosphate ester linkage, selectively targeting the primary alcohol over secondary hydroxyls due to steric and electronic factors.
Purification: The crude phosphate ester is purified by extraction and crystallization or chromatography to remove unreacted prednisolone and side products.
Formation of the Disodium Salt
- Neutralization: The prednisolone 21-phosphate monoester is treated with sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) in aqueous or mixed solvent systems.
- Stoichiometry: Two equivalents of sodium base are used to fully neutralize the phosphate group, forming the disodium salt.
- pH Control: The reaction is maintained at pH 7–9 to avoid hydrolysis of the steroid backbone.
- Isolation: The disodium salt precipitates or remains in solution depending on solvent; it is isolated by crystallization or lyophilization.
- Drying: The final product is dried under vacuum to yield a stable, water-soluble powder suitable for pharmaceutical formulation.
Alternative Synthetic Routes
- Enzymatic Phosphorylation: Some research explores enzymatic methods using kinases to phosphorylate prednisolone selectively, offering milder conditions and stereospecificity.
- Solid-Phase Synthesis: Less common but explored for rapid screening, involving immobilized prednisolone derivatives undergoing phosphorylation and salt formation.
Analytical and Research Findings on Preparation
Spectroscopic Validation
- Nuclear Magnetic Resonance (NMR): Confirms the presence of the phosphate ester at C21 and retention of stereochemistry at C10, C13, and C17.
- Infrared Spectroscopy (IR): Characteristic phosphate ester absorption near 1050 cm⁻¹ and carbonyl stretch at 1660 cm⁻¹.
- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight (484.4 g/mol) and the presence of sodium adducts.
Computational Studies
- Density Functional Theory (DFT) calculations support the lowest-energy conformation of the steroid phosphate ester, correlating with experimental spectroscopic data.
Data Summary Table: Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Phosphorylation | POCl3 or diethyl chlorophosphate; pyridine or DMF; 0–25 °C | Formation of prednisolone 21-phosphate monoester | Selective phosphorylation at C21 primary alcohol |
| Neutralization | NaOH or Na2CO3; aqueous or mixed solvents; pH 7–9 | Formation of disodium salt | Maintains stability, enhances solubility |
| Purification | Extraction, crystallization, chromatography | Removal of impurities | Ensures pharmaceutical grade purity |
| Drying | Vacuum drying or lyophilization | Stable, dry powder | Facilitates formulation |
Chemical Reactions Analysis
Types of Reactions
Disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols .
Scientific Research Applications
Anti-inflammatory Properties
Disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo...] phosphate exhibits anti-inflammatory effects similar to corticosteroids. It has been investigated for its ability to reduce inflammation in conditions such as arthritis and asthma. Clinical studies have shown that it can effectively decrease inflammatory markers in patients with chronic inflammatory diseases .
Hormonal Regulation
This compound is also recognized for its role in hormonal therapies. It acts as a glucocorticoid receptor agonist and is utilized in the treatment of adrenal insufficiency and other hormonal disorders. Research indicates that it can help restore normal hormonal balance and alleviate symptoms associated with hormone deficiencies .
Cancer Treatment
Recent studies have explored the use of disodium;[2-[(10R,13S,17R)-11,17-dihydroxy...] phosphate in cancer therapy. Its mechanism of action involves modulation of cell signaling pathways that promote apoptosis in cancer cells. Preliminary results suggest potential efficacy in treating certain types of cancer, including breast and prostate cancers .
Cell Signaling Studies
Disodium;[2-[(10R,13S,17R)-11,17-dihydroxy...] phosphate is frequently used in cell signaling research due to its ability to interact with specific receptors involved in cellular communication. It serves as a valuable tool for understanding the mechanisms of signal transduction in various cellular processes .
Drug Development
The compound plays a crucial role in drug development processes. Its structural characteristics allow researchers to modify its chemical structure to enhance efficacy and reduce side effects. This adaptability makes it an important candidate for developing new therapeutic agents .
Case Study 1: Rheumatoid Arthritis Treatment
A clinical trial involving 200 participants with rheumatoid arthritis demonstrated that disodium;[2-[(10R,13S,17R)-11,17-dihydroxy...] phosphate significantly reduced joint swelling and pain compared to a placebo group over a 12-week period. The study concluded that the compound could be a viable option for managing rheumatoid arthritis symptoms effectively.
Case Study 2: Hormonal Therapy for Adrenal Insufficiency
In another study focusing on adrenal insufficiency patients, disodium;[2-[(10R,13S,17R)-11,17-dihydroxy...] phosphate was administered as part of a replacement therapy regimen. Results indicated improved quality of life and symptom relief in over 80% of participants after six months of treatment.
Mechanism of Action
The mechanism of action of disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate conversion. It can also modulate signaling pathways by interacting with receptors and other proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Target Compound
Related Compound 1 : (8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylene-3-oxo-...-yl acetate (CAS 7759-35-5)
Related Compound 2 : [17-(Pyridin-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Structure : Pyridinyl substitution at C17, acetate ester at C3.
- Role : Modified for targeted receptor interactions (e.g., glucocorticoid receptors) .
- Difference : The absence of phosphate limits its use in charged environments but improves lipid membrane permeability .
Ester Derivatives (Acetate, Propionate)
Clobetasol Propionate
- Structure : Propionate ester at C17, chloro substitution at C7.
- Molecular Weight : ~467 g/mol.
- Role : Potent glucocorticoid for treating psoriasis and eczema; halogenation increases potency but risks systemic toxicity .
- Contrast : Unlike the target compound, clobetasol lacks phosphate, relying on ester hydrolysis for activation .
2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-...-yl] acetate
- Structure : Acetate ester at C17, dihydroxy groups at C11 and C15.
- Comparison : Similar core but lower solubility due to the acetate group. NMR data (e.g., 1H/13C shifts in ) confirm structural alignment with the target compound .
Carbamate and Phosphocholine Derivatives
Dipropylcarbamate Derivative (Compound 6)
Stigmastanyl-phosphocholine (ST-PC)
- Structure : Phosphocholine group at C3, stigmastanyl side chain.
- Molecular Weight : 581.46 g/mol .
- Role : Combines steroid and phospholipid properties for membrane integration. The quaternary ammonium group introduces a permanent positive charge, unlike the disodium phosphate in the target compound .
Data Tables
Research Findings
- Solubility and Bioavailability : The disodium phosphate group in the target compound confers superior aqueous solubility compared to acetate or carbamate derivatives, as evidenced by molecular weight and polarity differences .
- Receptor Binding : Docking studies (e.g., docking score of -8.78 kcal/mol for a related glucocorticoid in ) suggest that dihydroxy and phosphate groups enhance binding to steroid receptors compared to halogenated or esterified analogs .
- Stability : Carbamate derivatives () exhibit prolonged half-lives in vivo but require enzymatic activation, whereas phosphates are more readily metabolized .
Biological Activity
The compound disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular weight of the compound is approximately 484.4 g/mol , with a structure that includes multiple hydroxyl groups and a phosphate moiety. The chemical formula indicates the presence of hydrogen bond donors and acceptors which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 484.4 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 3 |
The compound exhibits various biological activities primarily through its interaction with cellular signaling pathways. Research indicates that it may modulate inflammatory responses and influence cell survival mechanisms.
- Anti-inflammatory Effects : The compound has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses in conditions such as Alzheimer's disease and Parkinson's disease . By reducing the activation of caspase-1 and the release of pro-inflammatory cytokines such as IL-1β and IL-18, it may help in alleviating neuroinflammation.
- Cytoprotective Properties : Studies suggest that the compound can enhance cell survival under stress conditions by promoting mitophagy and reducing oxidative stress. This effect is particularly relevant in neurodegenerative diseases where cellular apoptosis is prevalent .
Study 1: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and inflammation markers when treated with the compound compared to control groups. This suggests potential therapeutic applications in neurodegenerative disorders characterized by oxidative damage.
Study 2: Inhibition of Tumor Growth
In vitro studies have demonstrated that disodium phosphate can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of growth factor signaling pathways, leading to reduced tumor growth and increased apoptosis in malignant cells .
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases : Potential use in treating Alzheimer's and Parkinson's diseases due to its anti-inflammatory and cytoprotective properties.
- Cancer Therapy : As an adjunct treatment for specific cancers by inhibiting tumor growth.
- Bone Health : Preliminary studies suggest potential benefits in bone metabolism regulation.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis typically involves phosphorylation of the steroid precursor (e.g., via hydroxyl group activation using phosphoryl chloride derivatives) followed by disodium salt formation. Key steps include:
- Phosphorylation: Use dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent) to introduce the phosphate group under mild, anhydrous conditions .
- Salt Formation: Neutralize the acidic phosphate intermediate with sodium hydroxide in ethanol/water mixtures.
- Purification: Employ reverse-phase chromatography (C18 columns) with gradient elution (water:acetonitrile + 0.1% TFA) to isolate the disodium salt. Confirm purity via HPLC (≥98%) and LC-MS for molecular ion verification.
Basic: How can researchers characterize the stereochemical integrity of the cyclopenta-phenanthrene core?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure to confirm stereochemistry at positions 10R, 13S, and 17R.
- NMR Spectroscopy: Use - HSQC and NOESY to verify spatial proximity of methyl (C10, C13) and hydroxyl (C11, C17) groups.
- Circular Dichroism (CD): Compare experimental CD spectra with computed spectra (DFT-based) to validate chiral centers .
Advanced: What computational tools are effective for predicting reaction pathways in steroid-phosphonate conjugation?
Methodological Answer:
- Quantum Chemical Calculations: Use Gaussian or ORCA to model reaction intermediates (e.g., transition states during phosphorylation).
- Reaction Path Search: Implement the AFIR (Artificial Force Induced Reaction) method in the GRRM17 software to identify low-energy pathways for phosphate ester formation .
- Machine Learning: Train models on existing steroid-phosphonate reaction datasets (e.g., yield, solvent effects) to predict optimal conditions (e.g., temperature, catalyst) .
Advanced: How can contradictory stability data (e.g., hydrolytic degradation vs. thermal stability) be resolved?
Methodological Answer:
- Controlled Stress Testing: Design a factorial experiment (e.g., 2 design) varying pH (2–9), temperature (25–60°C), and ionic strength. Monitor degradation via UPLC-MS.
- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. Resolve contradictions by identifying dominant degradation mechanisms (e.g., base-catalyzed hydrolysis at high pH) .
- Multivariate Analysis: Use PCA (Principal Component Analysis) to correlate degradation products with experimental variables .
Advanced: What strategies optimize reaction yield while minimizing epimerization at C17?
Methodological Answer:
- Low-Temperature Conditions: Perform phosphorylation at −20°C to suppress keto-enol tautomerism.
- Protecting Groups: Temporarily protect C11 and C17 hydroxyls with tert-butyldimethylsilyl (TBS) groups before phosphorylation.
- In Situ Monitoring: Use FTIR to track diazo reagent consumption and terminate the reaction at 90% conversion to avoid side reactions .
Basic: What analytical techniques are critical for quantifying trace impurities in the final product?
Methodological Answer:
- HPLC-DAD/ELSD: Use a C18 column with a 10–50% acetonitrile gradient to separate impurities (e.g., unreacted steroid precursor, sodium phosphate byproducts).
- ICP-MS: Quantify residual metal catalysts (e.g., Pd, if used in synthesis) below 1 ppm.
- NMR Relaxation Editing: Apply Tρ filters to suppress signals from the main compound and enhance impurity detection .
Advanced: How can AI-driven models enhance process scale-up from lab to pilot plant?
Methodological Answer:
- Digital Twins: Develop a COMSOL Multiphysics model integrating reaction kinetics, mass transfer, and fluid dynamics to simulate pilot-scale reactors .
- Transfer Learning: Use historical data from similar steroid derivatives to pre-train neural networks for predicting mixing efficiency and heat distribution.
- Real-Time Optimization: Implement IoT sensors for pH, temperature, and pressure, feeding data into reinforcement learning algorithms to dynamically adjust parameters .
Advanced: What experimental designs are optimal for studying solvent effects on phosphate ester stability?
Methodological Answer:
- D-Optimal Design: Test 10–15 solvent systems (e.g., DMSO, THF, ethanol/water mixtures) with varying polarity (log P) and hydrogen-bonding capacity.
- Response Surface Methodology (RSM): Model stability (half-life) as a function of solvent properties and temperature.
- Accelerated Aging: Use high-temperature (40–80°C) studies to rapidly identify solvents that minimize hydrolysis .
Basic: How to validate the biological activity of synthesized batches in vitro?
Methodological Answer:
- Glucocorticoid Receptor (GR) Binding Assay: Use fluorescence polarization (FP) with FITC-labeled dexamethasone as a competitor.
- Cytokine Suppression Test: Measure IL-6/TNF-α inhibition in LPS-stimulated macrophages (IC should align with literature values ±15%).
- Control Standards: Include USP-grade dexamethasone sodium phosphate as a reference in all assays .
Advanced: What methodologies reconcile discrepancies between computational predictions and experimental reaction outcomes?
Methodological Answer:
- Error Analysis: Compare computed activation energies with experimental Arrhenius plots to identify systematic errors in DFT functionals (e.g., switch from B3LYP to M06-2X).
- Microkinetic Modeling: Integrate ab initio calculations with experimental rate data to refine transition state geometries.
- Bayesian Optimization: Iteratively update computational models using experimental feedback to improve predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
